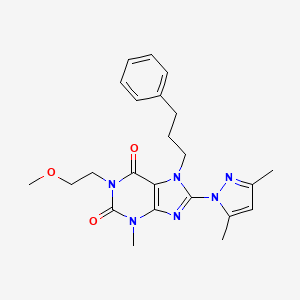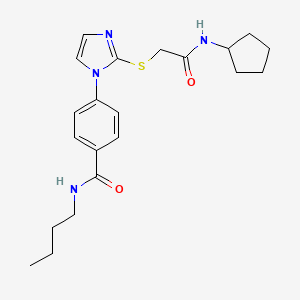
4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide is an intriguing compound, known for its complex structure and potential applications in various scientific fields. This compound's multifaceted nature stems from its unique arrangement of functional groups, which bestows it with distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide typically involves a multi-step process:
Formation of the tetrahydroquinoline core: This can be achieved via Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.
Introduction of the methoxyacetyl group: The tetrahydroquinoline intermediate can then undergo acylation using methoxyacetyl chloride in the presence of a base.
Attachment of the ethoxy group: Ethylation can be carried out using ethyl halide and a strong base like sodium hydride.
Sulfonamide formation:
Industrial Production Methods
For industrial-scale production, the process might involve:
Catalysts to enhance reaction rates.
Optimization of reaction conditions like temperature, pressure, and solvents.
Continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the ethoxy and methoxyacetyl moieties.
Reduction: The sulfonamide group may be reduced under specific conditions, affecting the compound's biological activity.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Secondary amines.
Substitution products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound is studied for its potential as a building block in organic synthesis, offering a scaffold for constructing more complex molecules.
Biology
In biological research, it serves as a probe to study enzyme interactions due to its unique structure.
Medicine
Exploratory studies suggest it might have pharmacological properties, possibly acting as an inhibitor for certain enzymes.
Industry
It finds applications in material science for creating specialized polymers and coatings due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action is largely dependent on its molecular structure:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity.
Pathways Involved: By binding to these targets, it can influence biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-ethoxy-N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide
4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide
Unique Attributes
Compared to its analogs, 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide:
Exhibits enhanced reactivity due to its ethoxy group.
May have distinct biological activity profiles, offering different therapeutic potentials.
Conclusion
This compound stands out for its multifaceted applications and unique structural features, making it a valuable compound in scientific research and industrial applications. From its detailed synthetic routes to its broad range of applications, this compound continues to captivate researchers across various fields.
Propiedades
IUPAC Name |
4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-29-22-15(2)11-19(12-16(22)3)30(26,27)23-18-9-8-17-7-6-10-24(20(17)13-18)21(25)14-28-4/h8-9,11-13,23H,5-7,10,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVIUCYSDAIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate](/img/structure/B2994504.png)
![N-(3,4-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2994508.png)

![1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2994511.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2994512.png)




![(2Z,5Z)-5-[(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one](/img/structure/B2994520.png)
![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride](/img/structure/B2994521.png)


